molecular formula C14H12F2N2O3S B5345792 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide

5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide

Cat. No. B5345792
M. Wt: 326.32 g/mol
InChI Key: ZZOVYZUJTKPUNP-UHFFFAOYSA-N
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Description

5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide, also known as DAS, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a member of the sulfonamide class of compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.

Mechanism of Action

The mechanism of action of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide is not fully understood, but it is believed to exert its anticancer effects by inhibiting the activity of the protein HSP90. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins and leads to their degradation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. This compound has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, this compound is a small molecule inhibitor, which may limit its effectiveness in treating certain types of cancer.

Future Directions

There are several future directions for research on 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide. One area of focus is on improving our understanding of its mechanism of action. By gaining a better understanding of how this compound works, we may be able to identify new targets for cancer therapy. Another area of focus is on developing new formulations of this compound that may be more effective in treating certain types of cancer. Finally, there is also interest in exploring the potential use of this compound as an antimicrobial agent or in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide involves the reaction of 2,6-difluoroaniline with chlorosulfonic acid to form a sulfonamide intermediate. The intermediate is then reacted with 2-methylbenzoic acid to produce this compound. The synthesis of this compound is a relatively straightforward process and can be carried out on a large scale.

Scientific Research Applications

5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.

properties

IUPAC Name

5-[(2,6-difluorophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-8-5-6-9(7-10(8)14(17)19)22(20,21)18-13-11(15)3-2-4-12(13)16/h2-7,18H,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVYZUJTKPUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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